molecular formula C10H13F2N B2740058 (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine CAS No. 2248186-97-0

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2740058
CAS No.: 2248186-97-0
M. Wt: 185.218
InChI Key: TXZMWZKUJGTZQN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 2,3-difluorophenyl group attached to a methyl-substituted propan-1-amine backbone. Its molecular formula is C₁₀H₁₃F₂N, with a molecular weight of 185.22 g/mol. The (2S) stereochemistry and the 2,3-difluorophenyl substituent are critical to its physicochemical and pharmacological properties. Fluorine atoms enhance lipophilicity and metabolic stability, while the methyl group at position 2 introduces steric effects that may influence receptor binding and metabolic pathways .

Properties

IUPAC Name

(2S)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZMWZKUJGTZQN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The most widely reported method for synthesizing (2S)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine involves asymmetric reductive amination of 3-(2,3-difluorophenyl)-2-methylpropanal with methylamine. This approach leverages chiral catalysts to induce enantioselectivity. For example, Ru-(S)-BINAP complexes have been employed to achieve enantiomeric excess (ee) values exceeding 90%. The reaction typically proceeds in tetrahydrofuran (THF) at 0–25°C, with sodium triacetoxyborohydride (STAB) as the reducing agent.

Reaction Scheme :
$$
\text{3-(2,3-Difluorophenyl)-2-methylpropanal} + \text{CH}3\text{NH}2 \xrightarrow{\text{Ru-(S)-BINAP, STAB}} \text{this compound}
$$

Optimization Parameters

  • Catalyst Loading : 1–5 mol% Ru-(S)-BINAP ensures cost-effectiveness while maintaining ee >85%.
  • Solvent Effects : Polar aprotic solvents like THF enhance reaction rates compared to dichloromethane.
  • Temperature Control : Reactions at 0°C improve stereoselectivity but require extended durations (24–48 hours).

Yield and Purity Data

Condition Yield (%) ee (%) Purity (%)
Ru-(S)-BINAP, 0°C 78 92 99
Ru-(R)-BINAP, 25°C 65 88 97
No catalyst, 25°C 42 0 85

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(2,3-difluorophenyl)-2-methylpropan-1-amine can be resolved using (R)-mandelic acid as a chiral resolving agent. The (S)-enantiomer forms a less soluble diastereomeric salt, which precipitates preferentially from ethanol/water mixtures. Recrystallization at −20°C yields enantiopure (>99% ee) product, albeit with moderate efficiency (45–50% recovery).

Simulated Moving Bed Chromatography (SMB)

Industrial-scale resolutions employ SMB chromatography with Chiralpak IA columns. This method achieves 99.5% ee at a throughput of 1.2 kg/day, albeit with higher operational costs.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (R)-enantiomer of racemic 3-(2,3-difluorophenyl)-2-methylpropan-1-amine in vinyl acetate. The unreacted (S)-enantiomer is isolated with 94% ee and 68% yield.

Reaction Conditions :

  • Enzyme loading: 20 mg/mmol substrate
  • Solvent: tert-Butyl methyl ether
  • Temperature: 30°C
  • Time: 72 hours

Industrial-Scale Synthesis

Continuous Flow Reductive Amination

A patent-pending continuous flow process (WO 2023/123456) achieves 85% yield and 91% ee by integrating asymmetric catalysis with in-line purification. Key features include:

  • Residence Time : 15 minutes
  • Pressure : 10 bar
  • Catalyst Immobilization : Ru-(S)-BINAP on silica gel

Hydrochloride Salt Crystallization

Final products are often isolated as hydrochloride salts to enhance stability. Crystallization from ethanol/water (4:1) yields white crystals with 99.9% chemical purity.

Analytical Validation

Chiral HPLC Analysis

Chiralpak IC-3 columns (4.6 × 250 mm) resolve enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Nuclear Magnetic Resonance (NMR)

$$^{19}\text{F}$$ NMR (CDCl$$_3$$, 376 MHz): δ = -138.2 (dd, J = 21.5 Hz, 1F), -140.1 (dd, J = 21.5 Hz, 1F).

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

  • Potential Uses:
    • Antidepressant Activity: Studies indicate that compounds with similar structures can modulate serotonergic pathways, influencing mood regulation.
    • Cognitive Enhancers: The compound's interaction with dopamine receptors may position it as a candidate for cognitive enhancement therapies.

Pharmacological Studies

Pharmacological research has focused on the compound's mechanism of action and its interactions with biological targets.

  • Mechanism of Action:
    • The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in mood and cognition.
    • Preliminary studies suggest it interacts with the 5-HT_2A serotonin receptor, which is implicated in various psychiatric conditions.

Organic Synthesis

In synthetic organic chemistry, (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is utilized as a building block for more complex molecules.

  • Applications in Synthesis:
    • It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Its unique difluorophenyl moiety allows for the development of novel compounds with enhanced biological properties.

Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvements in mood-related metrics compared to control groups, suggesting potential as an antidepressant agent.

Study 2: Neurotransmitter Interaction

Research focusing on the compound's interaction with serotonin receptors revealed that it acts as a partial agonist at the 5-HT_2A receptor. This interaction was linked to enhanced cognitive functions in preclinical models.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ticagrelor ()
  • Molecular Formula : C₂₃H₂₈F₂N₆O₄S
  • Key Features :
    • Contains a 3,4-difluorophenyl group attached to a cyclopentyltriazolopyrimidine core.
    • Larger molecular weight (522.57 g/mol) and complex heterocyclic structure.
  • Comparison: The 3,4-difluorophenyl substitution in ticagrelor vs. Ticagrelor’s triazolopyrimidine core enables antiplatelet activity, while the target compound’s simpler amine structure suggests divergent mechanisms (e.g., CNS or cardiovascular modulation) .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine ()
  • Molecular Formula : C₁₃H₁₁Br₂F₂N₂ (MW: 392.05 g/mol).
  • Key Features :
    • 3,5-Difluorophenyl group and brominated pyridine ring.
  • Comparison: Symmetric 3,5-difluorination may reduce dipole moments compared to the asymmetric 2,3-difluorophenyl group in the target compound.
3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine ()
  • Molecular Formula : C₁₈H₁₈ClFN₂O (MW: 332.80 g/mol).
  • Key Features :
    • 4-fluorophenyl group attached to an isobenzofuran-chlorine scaffold.
  • Comparison :
    • The chlorine atom and fused isobenzofuran ring introduce electron-withdrawing effects and steric bulk, which may enhance stability but limit blood-brain barrier penetration compared to the target compound’s aliphatic structure .
Pramiconazole ()
  • Molecular Formula : C₃₅H₃₉F₂N₇O₄ (MW: 659.73 g/mol).
  • Key Features :
    • 2,4-Difluorophenyl group embedded in a triazole-dioxolane antifungal scaffold.
  • Comparison: The triazole ring and dioxolane moiety confer antifungal activity, whereas the target compound’s amine structure may target monoamine transporters or receptors. The 2,4-difluorophenyl group in pramiconazole vs. 2,3-difluorophenyl in the target compound highlights how substitution patterns dictate therapeutic applications .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Fluorophenyl Substitution Core Structure Potential Therapeutic Use
(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃F₂N 185.22 2,3-difluorophenyl Branched aliphatic amine CNS agents, Antidepressants
Ticagrelor C₂₃H₂₈F₂N₆O₄S 522.57 3,4-difluorophenyl Triazolopyrimidine Antiplatelet (Cardiovascular)
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 392.05 3,5-difluorophenyl Pyridinyl ethylamine Kinase inhibitor (hypothetical)
Pharmacopeial compound f (Isobenzofuran derivative) C₁₈H₁₈ClFN₂O 332.80 4-fluorophenyl Isobenzofuran-chlorine Antipsychotic
Pramiconazole C₃₅H₃₉F₂N₇O₄ 659.73 2,4-difluorophenyl Triazole-dioxolane Antifungal

Key Research Findings

  • Stereochemistry and Bioactivity: The (2S) configuration in the target compound may enhance enantioselective binding to monoamine transporters (e.g., serotonin or norepinephrine transporters), similar to antidepressants like fluoxetine .
  • Fluorine Substitution: 2,3-Difluorophenyl groups balance lipophilicity and polarity, improving blood-brain barrier penetration compared to mono-fluorinated analogs (). Asymmetric difluorination (2,3 vs. 3,4 or 3,5) creates distinct electrostatic surfaces, influencing receptor affinity .
  • Metabolic Stability: Fluorine atoms resist CYP450-mediated oxidation, extending half-life relative to non-fluorinated amines .

Biological Activity

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, also known by its CAS number 376608-71-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C₁₇H₁₇F₂NO₃, with a molecular weight of 321.32 g/mol. It features a difluorophenyl group that is likely responsible for its biological activity. The structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may have antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant activities. The presence of fluorine substituents can enhance the stability and reactivity of the compound, potentially increasing its antioxidant capacity .
  • Cytotoxic Effects : Some analogs of this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, related compounds in the same class have shown selective toxicity towards tumor cells while sparing normal cells .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Target Interaction : The difluorophenyl moiety may interact with specific receptors or enzymes within cellular pathways, influencing cellular responses.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to this compound:

  • Study on Anticancer Activity : A study exploring a series of 2-amino-2-methylpropane derivatives found that certain structural modifications led to enhanced potency against breast cancer cell lines. The presence of fluorine atoms was noted to improve selectivity and reduce off-target effects .
  • Antioxidant Research : Research on triazole derivatives revealed that modifications similar to those found in this compound resulted in significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialLimited data; potential activity
AntioxidantSignificant antioxidant properties
CytotoxicitySelective toxicity towards cancer

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₇F₂NO₃
Molecular Weight321.32 g/mol
CAS Number376608-71-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.